2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound. It has garnered attention in various fields due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, chemical reactions, and applications provides insight into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through a multi-step organic synthesis:
Starting Materials: : The synthesis begins with commercially available starting materials like 2,6-dimethoxybenzoic acid and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 1 Formation of Intermediate: : React 2,6-dimethoxybenzoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.
Step 2 Amide Formation: : The intermediate is then reacted with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline under anhydrous conditions to form the desired amide compound.
Step 3 Purification: : The final compound is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
While laboratory synthesis involves small-scale production, industrial synthesis might require optimization:
Scale-Up Considerations: : For large-scale production, reaction conditions such as temperature, pressure, and solvent choice need optimization.
Continuous Flow Chemistry: : Implementing continuous flow chemistry can enhance efficiency and yield in industrial settings.
Green Chemistry Principles: : Industrial synthesis would also aim to minimize waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation at specific positions, particularly on the benzamide or tetrahydroquinoline rings.
Reduction: : Selective reduction of the amide bond to yield corresponding amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halogens (e.g., bromine, chlorine), alkylating agents.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used, ranging from oxidized derivatives, reduced amine products, to substituted benzamides and tetrahydroquinoline derivatives.
Scientific Research Applications
2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Potential use in biochemical assays to study protein interactions and enzymatic activities.
Medicine: : Exploration as a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: : Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The exact mechanism of action of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide varies with its application:
Molecular Targets: : The compound interacts with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : It may modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: : Similar structure but lacks the sulfonyl-tetrahydroquinoline moiety.
1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: : Shares the sulfonyl-tetrahydroquinoline core but lacks the benzamide group.
Uniqueness
What sets 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide apart is its combination of the 2,6-dimethoxybenzamide and sulfonyl-tetrahydroquinoline moieties, which may confer unique chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various fields. From synthesis to scientific research, understanding its properties and behavior can lead to new discoveries and advancements.
Properties
IUPAC Name |
2,6-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-13-29(25,26)23-12-6-7-15-14-16(10-11-17(15)23)22-21(24)20-18(27-2)8-5-9-19(20)28-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOJRHSCGCGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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